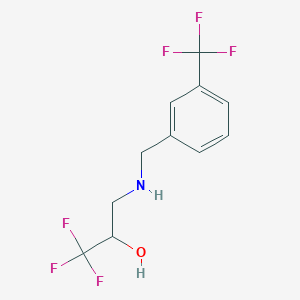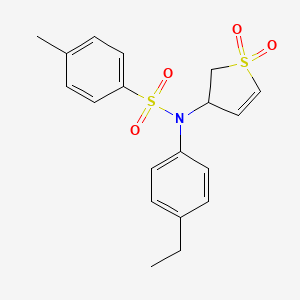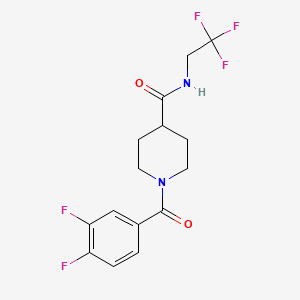
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate is a complex organic compound that contains a variety of functional groups and heterocyclic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate involves multiple steps, each requiring precise reaction conditions to ensure the correct formation of the compound.
Formation of 5-(Cyclopropanecarboxamido)-1,3,4-thiadiazole: This can be achieved through the reaction of cyclopropanecarboxylic acid with thiosemicarbazide, followed by cyclization with an appropriate oxidizing agent.
Synthesis of the Thioether Intermediate: The thiadiazole is then reacted with chloromethyl-4H-pyran-4-one to form the thioether intermediate under basic conditions.
Esterification: The final step involves the esterification of the hydroxyl group of the pyranone moiety with 3,4-difluorobenzoic acid in the presence of a suitable dehydrating agent, such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production typically involves the scale-up of the synthetic route mentioned above. Optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and consistency in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation at the thiadiazole and pyranone moieties, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the keto group in the pyranone ring can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide and ester groups, potentially altering the compound's activity and properties.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for forming sulfoxides or sulfones.
Reduction: Sodium borohydride or lithium aluminum hydride for reducing the keto group.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Sulfoxides/Sulfones: Formed from oxidation.
Alcohol Derivatives: Result from the reduction of the pyranone keto group.
Substituted Amides and Esters: Products of nucleophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry
Biology
In biological research, it is used as a molecular probe to study enzyme-substrate interactions, particularly those involving thiol groups and carboxamide moieties.
Medicine
The compound's structural features suggest potential as a pharmacophore for designing new drugs, especially those targeting bacterial infections or cancer due to its unique heterocyclic structure and functional groups.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, including polymers and catalysts, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action for this compound largely depends on its target application:
Enzymatic Inhibition: The thiadiazole and carboxamide groups can interact with active sites of enzymes, inhibiting their activity.
Receptor Binding: The pyranone and difluorobenzoate moieties can enhance binding affinity to certain receptors, modulating their activity.
Molecular targets include enzymes with thiol groups and receptors involved in signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-(Cyclopropanecarboxamido)-1,3,4-thiadiazole: Shares the thiadiazole core but lacks the pyranone and difluorobenzoate moieties.
4-Oxo-4H-pyran-3-yl Benzoate Derivatives: Similar in having the pyranone structure but differ in substituent groups.
Uniqueness
Functional Group Diversity: The presence of multiple functional groups (amide, ester, thiadiazole) provides unique reactivity and potential biological activity.
Structural Complexity: The combination of a thiadiazole ring with a pyranone and difluorobenzoate moiety is rare, enhancing its specificity for certain biological targets and chemical reactions.
This should give you a comprehensive understanding of the compound 6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate!
Propiedades
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O5S2/c20-12-4-3-10(5-13(12)21)17(27)29-15-7-28-11(6-14(15)25)8-30-19-24-23-18(31-19)22-16(26)9-1-2-9/h3-7,9H,1-2,8H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJGCLBSPQNLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2566238.png)
![1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2566240.png)

![2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2566243.png)

![2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride](/img/structure/B2566245.png)
![ethyl 1-[6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2566248.png)
![methyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2566252.png)
![2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2566253.png)
![2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2566254.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2566259.png)
![(1R,2R)-2-[(5-chloropyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2566260.png)
